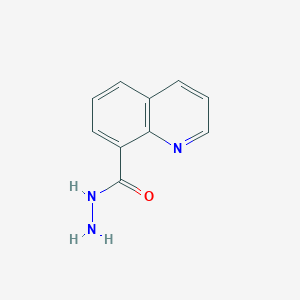

Quinoline-8-carbohydrazide

説明

Quinoline-8-carbohydrazide (CAS No. 85949-81-1) is a nitrogen-containing heterocyclic compound. Its systematic IUPAC name is benzo[b]pyridine-8-carbohydrazide or 1-aza-naphthalene-8-carbohydrazide with the chemical formula C10H9N3O . Quinoline motifs are essential in several pharmacologically active compounds due to their diverse applications in medicinal and industrial chemistry .

Synthesis Analysis

Quinoline-8-carbohydrazide can be synthesized using various methods, including classical approaches such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions. Additionally, more efficient and eco-friendly synthetic routes have been developed, including multicomponent one-pot reactions and solvent-free conditions using microwave or ultraviolet irradiation-promoted synthesis with reusable catalysts .

Molecular Structure Analysis

Quinoline-8-carbohydrazide has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety. The nitrogen atom in the pyridine ring provides its unique properties and reactivity .

Chemical Reactions Analysis

Quinoline-8-carbohydrazide exhibits a broad spectrum of bioactivities, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities. Its mechanism of action involves caspase-dependent apoptosis, mainly caspase-8 related. It also shows promising results against cancer stem cells .

Physical And Chemical Properties Analysis

- Quinoline is a liquid with a strong odor, sparingly miscible with cold water but completely miscible with hot water. It readily dissolves in many organic solvents at ambient temperature .

- It may form combustible dust concentrations in air, causes skin and eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

科学的研究の応用

Antimicrobial and Antibacterial Activities

- Quinoline derivatives, including those related to Quinoline-8-carbohydrazide, have demonstrated significant antimicrobial and antibacterial activities. A study by Eswaran, Adhikari, and Shetty (2009) synthesized a new class of quinoline derivatives containing 1,2,4-triazole moiety, exhibiting very good antimicrobial activity comparable to standard drugs (Eswaran, Adhikari, & Shetty, 2009). Similarly, Bello et al. (2017) synthesized N’-(alkanylidene)-2-propylquinoline-4-carbohydrazide derivatives with promising antimicrobial properties (Bello et al., 2017).

Synthesis of New Quinoline Derivatives

- Keshk et al. (2008) focused on synthesizing new quinoline thiosemicarbazide derivatives with potential biological activity. These compounds were evaluated for their antimicrobial activity (Keshk et al., 2008). Özyanik et al. (2012) also prepared various quinoline derivatives containing an azole nucleus, showing good to moderate activity against microorganisms (Özyanik et al., 2012).

Evaluation of Quinoline Derivatives in Therapeutics

- Vaghasiya et al. (2014) synthesized 6-substituted-2-(substituted-phenyl)-quinoline derivatives with a 4-amino-1,2,4-triazole-3-thiol ring, showing significant antimicrobial activity against various bacteria and fungi (Vaghasiya et al., 2014). Another study by Faldu et al. (2014) synthesized 5-[6-chloro/fluoro/nitro-2-(p-chloro/fluoro/methyl phenyl)-quinolin-4-yl]-1,3,4-oxadiazole-2-thiols with in vitro antimicrobial assay results comparable to standard drugs (Faldu et al., 2014).

Exploration in Cancer Therapy

- Solomon and Lee (2011) highlighted the use of quinoline compounds, including analogs, as effective anticancer agents. They summarized the anticancer activities, mechanisms of action, and selective activity against various cancer drug targets of quinoline compounds (Solomon & Lee, 2011). Bingul et al. (2016) focused on the anti-cancer activity of hydrazide derivatives incorporating a quinoline moiety, finding significant cell viability reduction in neuroblastoma and breast adenocarcinoma cell lines (Bingul et al., 2016).

Other Therapeutic Potentials

- Lord et al. (2009) discussed the design and in vitro evaluation of quinoline-8-carboxamides as poly(adenosine-diphosphate-ribose)polymerase-1 inhibitors, suggesting therapeutic activities for a range of diseases (Lord et al., 2009). Karussis et al. (1996) conducted a study on linomide, a synthetic immunomodulator derived from quinoline, showing its effectiveness in treating secondary progressive multiple sclerosis (Karussis et al., 1996).

Safety And Hazards

特性

IUPAC Name |

quinoline-8-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNUAPCFXNMTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)NN)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434111 | |

| Record name | Quinoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-8-carbohydrazide | |

CAS RN |

85949-81-1 | |

| Record name | Quinoline-8-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

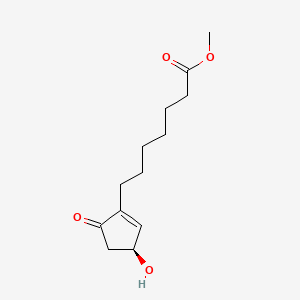

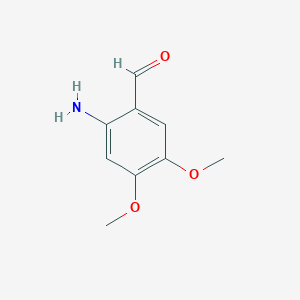

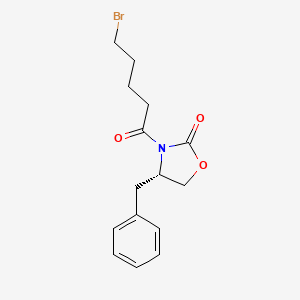

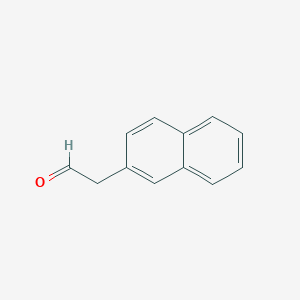

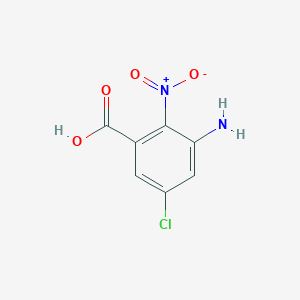

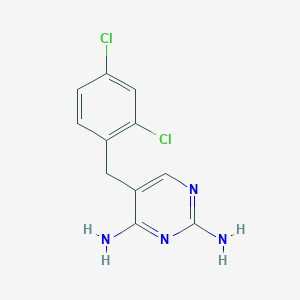

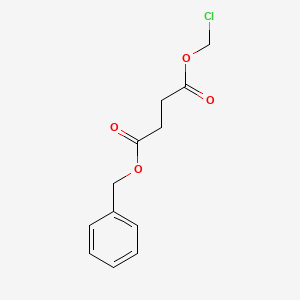

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1599631.png)